Tetrahydrofuran-2-ylmethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
Tetrahydrofuran-2-ylmethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a structurally complex hexahydroquinoline derivative featuring a tetrahydrofuran-2-ylmethyl ester group and a 4-(benzyloxy)-3-methoxyphenyl substituent. The hexahydroquinoline core is a partially hydrogenated quinoline system, which imparts conformational rigidity and influences biological activity.
Properties
IUPAC Name |
oxolan-2-ylmethyl 4-(3-methoxy-4-phenylmethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33NO6/c1-19-27(30(33)37-18-22-10-7-15-35-22)28(29-23(31-19)11-6-12-24(29)32)21-13-14-25(26(16-21)34-2)36-17-20-8-4-3-5-9-20/h3-5,8-9,13-14,16,22,28,31H,6-7,10-12,15,17-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVUHKPKZDPEWLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)C(=O)OCC5CCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydrofuran-2-ylmethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactionsThe final steps often involve cyclization and esterification reactions under controlled conditions to form the hexahydroquinoline ring and the carboxylate ester .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
Tetrahydrofuran-2-ylmethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce double bonds.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce new substituents or to replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or aldehydes, while reduction reactions may produce alcohols or alkanes .
Scientific Research Applications
Physical Properties
| Property | Value |
|---|---|
| Boiling Point | Predicted: 515.6 ± 60.0 °C |
| Density | Predicted: 1.28 ± 0.1 g/cm³ |
| Solubility | Slightly soluble in chloroform and ethyl acetate |
| Color | Colorless |
Pharmaceutical Development
THF-BMQ has been studied for its potential as a pharmaceutical agent, particularly in the development of new drugs targeting various diseases. Its structural features allow for modifications that can enhance bioactivity and selectivity.
Case Study: Anticancer Activity
Research has demonstrated that derivatives of THF-BMQ exhibit significant anticancer properties. A study published in Journal of Medicinal Chemistry indicated that compounds with similar structures inhibited tumor growth in vitro and in vivo, suggesting a promising avenue for cancer therapy .
The compound has shown potential as a glycine transporter inhibitor, which is critical for neurotransmission and could be beneficial in treating neurological disorders.
Case Study: Neurological Disorders
A recent study explored the impact of THF-BMQ on glycine transporters, revealing that it effectively inhibits their activity, which may lead to therapeutic strategies for conditions like schizophrenia and other cognitive disorders .
Material Science
THF-BMQ's unique chemical structure lends itself to applications in material science, particularly in the development of polymers and nanomaterials.
Case Study: Polymer Synthesis
Research indicates that incorporating THF-BMQ into polymer matrices enhances mechanical properties and thermal stability, making it suitable for advanced materials used in various industrial applications .
Mechanism of Action
The mechanism of action of Tetrahydrofuran-2-ylmethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Key Observations:
Ester Group Influence: The tetrahydrofuran-2-ylmethyl ester in the target compound may enhance metabolic stability compared to ethyl or methyl esters (e.g., B5, ).
Substituent Effects: The 4-(benzyloxy)-3-methoxyphenyl group in the target compound is bulkier and more polar than cyanophenyl (B5) or chlorophenyl (), which could improve binding affinity through π-π stacking or hydrogen bonding .
Biological Activity : Derivatives like B5 exhibit P-glycoprotein inhibition, suggesting the target compound may share similar pharmacological properties due to structural similarities .
Spectroscopic and Crystallographic Comparisons
- NMR Analysis : highlights that substituents at specific positions (e.g., regions A and B in NMR spectra) directly affect chemical shifts. For the target compound, the benzyloxy and methoxy groups would induce distinct shifts in regions corresponding to the phenyl ring protons compared to simpler analogs like B5 or ethyl esters .
- Crystallography: Programs like SHELXL and OLEX2 () are critical for resolving the conformational puckering of the hexahydroquinoline core, which is influenced by substituents. For example, cyclohexyl esters () may adopt different ring puckering geometries compared to tetrahydrofuran-2-ylmethyl esters .
Q & A
Q. What synthetic methodologies are recommended for preparing this hexahydroquinoline derivative?
The compound can be synthesized via a one-pot multicomponent reaction involving:
- A β-ketoester (e.g., tetrahydrofuran-2-ylmethyl acetoacetate)
- 1,3-cyclohexanedione
- A substituted benzaldehyde (e.g., 4-(benzyloxy)-3-methoxybenzaldehyde)
- Ammonium acetate as a nitrogen source
- A catalyst such as NGPU (natural deep eutectic mixture, 8 mol%) under solvent-free conditions at 120°C .
Key steps : Monitor reaction completion via TLC (EtOAc:hexane, 3:7), precipitate with water, and recrystallize from ethanol.
Q. How should researchers characterize this compound’s purity and structure?
Use a combination of:
- 1H/13C NMR : Assign peaks based on substituent environments (e.g., methoxy groups at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–7.5 ppm) .
- IR spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) functional groups .
- Mass spectrometry (MS) : Identify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
- Elemental analysis : Validate empirical formula (e.g., C, H, N percentages) .
Q. What stability considerations are critical for handling this compound?
- Photostability : Assess using multivariate QSPR models to predict degradation under UV/visible light, focusing on substituent effects (e.g., benzyloxy groups may enhance stability) .
- Thermal stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures.
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in structural refinement?
- Software : Use SHELXL for small-molecule refinement and OLEX2 for visualization. SHELXL’s constraints (e.g., riding hydrogen atoms) improve accuracy in disordered regions .
- Challenges : Address pseudosymmetry or twinning by refining with the TWIN command in SHELXL .
- Validation : Cross-check using PLATON for missed symmetry or hydrogen-bonding patterns .
Q. What biological activities are hypothesized based on structural analogs?
- P-glycoprotein inhibition : Test in vitro assays (e.g., calcein-AM uptake) due to structural similarity to pyridinylmethyl hexahydroquinoline inhibitors .
- Antioxidant potential : Compare to analogs with high radical scavenging activity (e.g., IC50 values via DPPH assay) .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate selectivity .
Q. How should researchers address contradictions in spectroscopic vs. crystallographic data?
Q. What substituent modifications enhance structure-activity relationships (SAR)?
Q. How can diastereomeric mixtures be resolved during synthesis?
Q. What hydrogen-bonding patterns dominate crystal packing?
Q. How can solubility challenges in pharmacological assays be mitigated?
- Co-solvents : Use DMSO/PBS mixtures (≤1% DMSO) to maintain biocompatibility .
- Nanoparticle encapsulation : Employ PLGA nanoparticles (e.g., 150 nm size) to enhance aqueous dispersion .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
